Benzyl 3-hydroxypentanoate
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Overview
Description
Benzyl 3-hydroxypentanoate is an organic compound with the molecular formula C12H16O3. It is an ester formed from benzyl alcohol and 3-hydroxypentanoic acid. This compound is characterized by its aromatic benzyl group attached to a pentanoate chain with a hydroxyl group at the third carbon position. It is used in various chemical and industrial applications due to its unique structural properties.
Mechanism of Action
Mode of Action
The exact mode of action of Benzyl 3-hydroxypentanoate is currently unknown due to the lack of comprehensive studies on this compound . It’s worth noting that similar compounds, such as benzyl benzoate, exert toxic effects on the nervous system of parasites, resulting in their death .
Biochemical Pathways
Related compounds like ®-3-hydroxyalkanoate polymers and copolymers are known to be produced by microorganisms and can be derived from various carbon substrates .
Result of Action
Related compounds have been shown to exhibit cytotoxic and genotoxic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxypentanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 3-hydroxypentanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-oxopentanoic acid or 3-hydroxypentanoic acid.
Reduction: Formation of benzyl 3-hydroxypentanol.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
Benzyl 3-hydroxypentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
Benzyl acetate: An ester formed from benzyl alcohol and acetic acid.
Benzyl benzoate: An ester formed from benzyl alcohol and benzoic acid.
Benzyl butyrate: An ester formed from benzyl alcohol and butyric acid.
Comparison: Benzyl 3-hydroxypentanoate is unique due to the presence of the hydroxyl group on the pentanoate chain, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other benzyl esters, which may lack such functional groups and therefore exhibit different chemical and physical properties.
Properties
IUPAC Name |
benzyl 3-hydroxypentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAUWJOVYCAKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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